3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of “3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C6H6ClN · HCl . Its molecular weight is 164.03 .Physical and Chemical Properties Analysis
“this compound” is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . It is probably combustible, but flash point data for this chemical are not available .Scientific Research Applications
Synthesis and Chemical Reactions
Large-Scale Synthesis and Reactions : 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is used in large-scale synthesis processes. For instance, it is involved in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine, a process involving the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (Singh, Lesher, & Pennock, 1990).
Base-Catalyzed Reactions : This compound also features in base-catalyzed reactions, such as the conversion of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to derivatives of both 4H- and 3H-azepines (Anderson & Johnson, 1966).
X-Ray Crystal Structures and Characterization
- X-Ray Crystal Structure Analysis : The compound has been used in the preparation and characterization of μ-2,6-Dimethylpyridine-α,α′-diyl Iridium(III)–Rhodium(III) complexes. X-ray crystal structure determinations have revealed intricate dinuclear structures in such complexes (Yamasaki et al., 1997).
Synthesis of Derivatives and Complexes
Synthesis of Chemical Derivatives : Research has shown the conversion of 2,6-bis(chloromethyl)pyridine to 2,6-bis(hydroxymethyl)pyridine, demonstrating the versatility of this compound in synthesizing various derivatives (Karpman et al., 1980).
C,N-Chelated Complexes Synthesis : The compound is utilized in forming C,N-chelated (2-Pyridylmethyl)rhodium(III) complexes and a novel dinuclear Rhodium(III) complex, highlighting its role in complex chemical syntheses (Shinkawa et al., 1995).
Spectroscopic Analysis and Characterization
- Spectroscopic Evidence : Studies include spectroscopic evidence of hydrogen bonding in derivatives of this compound, providing insights into the molecular structure and interactions (Hanuza et al., 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)7(2)10-6;/h3-4H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFUVEPRPHNPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582303-11-5 | |
Record name | 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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